molecular formula C15H21N5O3S B2825086 3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396854-06-0

3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2825086
CAS No.: 1396854-06-0
M. Wt: 351.43
InChI Key: RNZWLLRRMVADFX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic small molecule featuring a 1,2,4-triazole core, a heterocycle renowned for its significant potential in medicinal chemistry research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for conferring diverse biological activities. This specific compound is of high interest for screening against a panel of biological targets to elucidate its unique mechanism of action and research applications. Compounds containing the 1,2,4-triazole ring are the subject of extensive investigation for their antibacterial properties, particularly in the fight against drug-resistant pathogens . The 1,2,4-triazole core is also a key structural component in numerous therapeutically important agents, including antifungal, antiviral, and anticancer drugs, highlighting its versatility and broad relevance in developing new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-18(2)24(22,23)16-10-11-19-15(21)20(13-6-4-3-5-7-13)14(17-19)12-8-9-12/h3-7,12,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZWLLRRMVADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves several stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is widely used in scientific research due to its unique properties. It is valuable in drug discovery for developing new therapeutic agents. In material science, it is used to create advanced materials with specific properties. Additionally, it plays a role in catalysis, where it helps facilitate various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Insights :

  • Replacing the triazolone oxygen with sulfur (as in ’s thione derivative) reduces hydrogen-bonding capacity but increases lipophilicity, which may affect membrane permeability .

Physicochemical Properties

Property Target Compound Carfentrazone-ethyl Thione Derivative ()
Solubility Moderate (polar sulfonamide vs. hydrophobic C₃) Low (ester dominates) Low (thione and aryl groups)
Stability High (cyclopropyl resists oxidation) Moderate (ester hydrolysis) Variable (sulfur sensitivity)
Bioavailability Likely oral activity (sulfonamide) Foliar application (agrochemical) Limited (high crystallinity)

Biological Activity

3-Cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1797261-42-7) is a synthetic compound belonging to the class of triazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms through which it may exert biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H19N5O4SC_{13}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 341.39 g/mol. The structure includes a cyclopropyl group, a dimethylsulfamoyl moiety, and a triazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the dimethylsulfamoyl group may enhance the compound's ability to inhibit bacterial growth. A comparative study showed that similar triazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar activities .

Antitumor Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting cell proliferation. The mechanism often involves binding to tubulin and preventing its polymerization . Given the structural similarities, it is plausible that this compound may exhibit similar antitumor effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a chelator for metal ions in enzymes, thereby inhibiting their activity.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation which is crucial for cell division.
  • Antioxidant Activity : Some studies suggest that sulfonamide derivatives possess antioxidant properties, which could contribute to their biological effects by reducing oxidative stress in cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of various triazole derivatives:

StudyCompoundActivity ObservedMethod
Triazole Derivative AAntibacterialDisk diffusion method
Triazole Derivative BCytotoxicity against cancer cell linesMTT assay
Triazole Derivative CAntifungalBroth microdilution method

These findings suggest that modifications in the chemical structure can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane ring formation, sulfamoylation, and triazolone ring closure. Key steps include:
  • Cyclopropane introduction : Use cyclopropylamine derivatives under reflux with ethanol (yields ~60–80%) .
  • Sulfamoylation : React dimethylsulfamoyl chloride with a primary amine intermediate in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Triazolone formation : Optimize reaction time (4–6 hours) and temperature (80–100°C) in ethanol to achieve >70% yield .
  • Purification : Recrystallize from ethanol/water (1:3 ratio) to achieve ≥95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, triazolone carbonyl at ~170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonamide N–H stretch at ~3300 cm1^{-1}, triazolone C=O at ~1680 cm1^{-1}) .
  • HPLC : Monitor purity using a reverse-phase column (e.g., 85:15 acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and dimethylsulfamoyl groups influence the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Steric effects : The cyclopropyl group restricts rotational freedom, potentially enhancing binding selectivity. Computational studies (DFT) can model its spatial orientation and electron density distribution .
  • Electronic effects : The dimethylsulfamoyl group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the triazolone ring. Potentiometric titrations (e.g., pKa determination using tetrabutylammonium hydroxide in isopropyl alcohol) reveal acidity trends correlated with substituent electronic profiles .
  • Biological implications : Compare analogs (e.g., replacing cyclopropyl with methyl) in assays for antimicrobial or antitumor activity to isolate substituent-specific effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for antitumor studies) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
  • Control for impurities : Re-test compounds with HPLC-confirmed purity ≥98% to exclude confounding effects from byproducts .
  • Meta-analysis : Cross-reference data from independent studies (e.g., antimicrobial IC50_{50} values) to identify trends or outliers .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with protein targets (e.g., fungal CYP51 for antifungal studies) and optimize force fields for sulfonamide-triazolone interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the triazolone ring’s electron-deficient C=O group may act as a hydrogen-bond acceptor .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the environmental stability of this compound?

  • Methodological Answer :
  • Degradation studies : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C). Monitor degradation via HPLC and LC-MS to identify breakdown products .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (LC50_{50}) and correlate results with abiotic stability data .

Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 ratio) to enhance aqueous solubility while maintaining stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the sulfamoyl nitrogen to improve membrane permeability, followed by enzymatic cleavage in vivo .

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